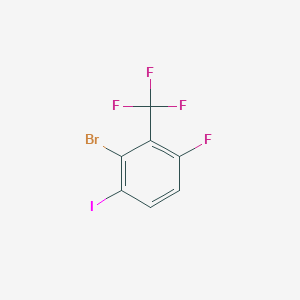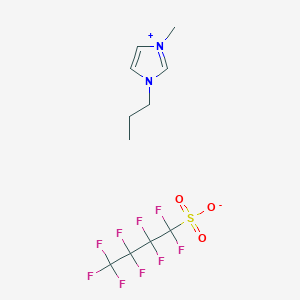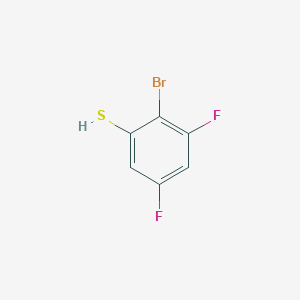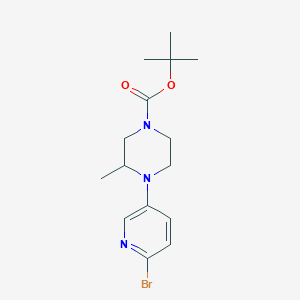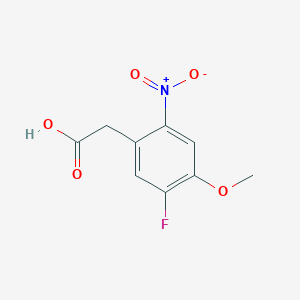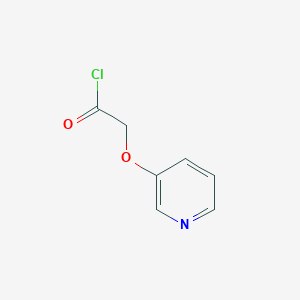
2-(Pyridin-3-yloxy)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yloxy)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It features a pyridine ring substituted at the 3-position with an oxyacetyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)acetyl chloride typically involves the reaction of 3-hydroxypyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
3-Hydroxypyridine+Acetyl chloride→2-(Pyridin-3-yloxy)acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(Pyridin-3-yloxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding derivatives.
Hydrolysis: This reaction typically occurs in the presence of water or aqueous base.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
科学研究应用
2-(Pyridin-3-yloxy)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Pyridin-3-yloxy)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yloxy)acetyl chloride: Similar structure but with the oxyacetyl chloride group at the 2-position of the pyridine ring.
2-(Pyridin-4-yloxy)acetyl chloride: Similar structure but with the oxyacetyl chloride group at the 4-position of the pyridine ring.
2-(Pyridin-3-yloxy)propionyl chloride: Similar structure but with a propionyl chloride group instead of an acetyl chloride group.
Uniqueness
2-(Pyridin-3-yloxy)acetyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The position of the oxyacetyl chloride group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers and analogs.
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
2-pyridin-3-yloxyacetyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2 |
InChI 键 |
KIOQVZMSERCARM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)OCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


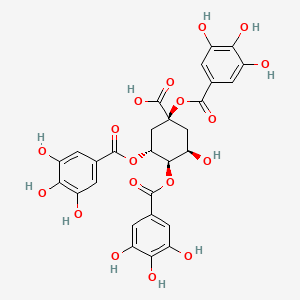


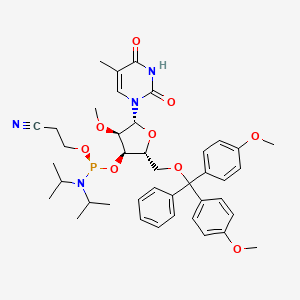
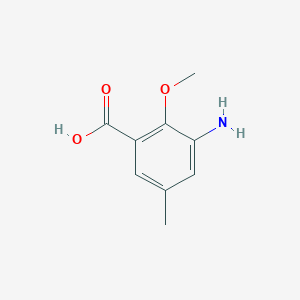
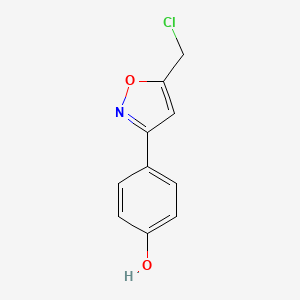
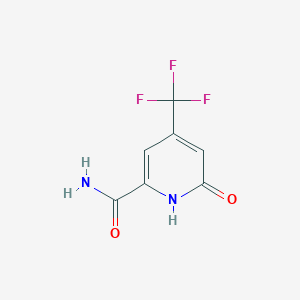
![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)
